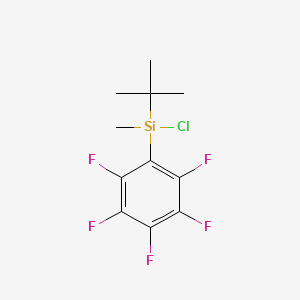
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is a chemical compound with the molecular formula C11H12ClF5Si. It is known for its unique structure, which includes a silicon atom bonded to a chloro group, a tert-butyl group, a methyl group, and a pentafluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane typically involves the reaction of tert-butylmethylsilane with pentafluorobenzene in the presence of a chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound acts as a central hub for chemical reactions, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparison with Similar Compounds
Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane can be compared with other similar compounds, such as:
Chloro(1,1-dimethylethyl)methyl(phenyl)silane: Lacks the pentafluorophenyl group, resulting in different reactivity and applications.
Chloro(1,1-dimethylethyl)methyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in chemical behavior.
Chloro(1,1-dimethylethyl)methyl(ethyl)silane: Has an ethyl group instead of a pentafluorophenyl group, affecting its chemical properties and uses. The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications.
Properties
CAS No. |
73000-03-0 |
|---|---|
Molecular Formula |
C11H12ClF5Si |
Molecular Weight |
302.74 g/mol |
IUPAC Name |
tert-butyl-chloro-methyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C11H12ClF5Si/c1-11(2,3)18(4,12)10-8(16)6(14)5(13)7(15)9(10)17/h1-4H3 |
InChI Key |
DHPRJMARRBZSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















